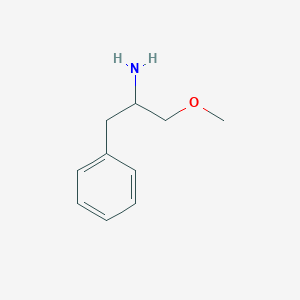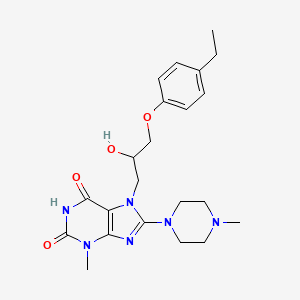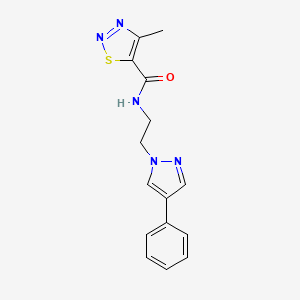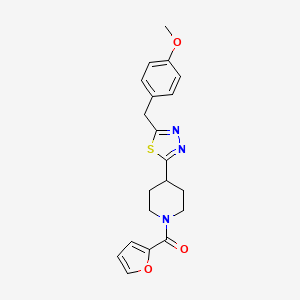
1-Methoxy-3-phenylpropan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest, 1-Methoxy-3-phenylpropan-2-amine, is a chemical structure that can be related to various research areas, including psychotomimetic amines, melanin biosynthesis inhibitors, and amination reactions. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and reactions that can be extrapolated to understand the synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including N-hydroxylation, O-demethylation, and heterocyclization. For instance, the metabolic N-hydroxylation of a psychotomimetic amine by rabbit liver microsomes has been investigated, which could provide insights into the metabolic pathways that might affect this compound . Additionally, the O-demethylation of a similar psychotomimetic amine has been studied, which could relate to the metabolic fate of the methoxy groups in this compound . Furthermore, the synthesis of pyrroles from heterocyclization reactions involving methoxy-containing trifluoropentenones and amines could offer a method for constructing the amine moiety in the compound of interest .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from studies on similar compounds. For example, the use of axially chiral methoxy-binaphthyl carboxylic acid as a chiral derivatizing agent for NMR analysis suggests that chiral centers in related amines can be analyzed using similar techniques . Additionally, the X-ray analysis of a pyrrolidine derivative provides information on the absolute configuration of asymmetric carbon atoms, which could be relevant for determining the stereochemistry of this compound .
Chemical Reactions Analysis
The chemical reactivity of methoxy- and amino-substituted compounds has been explored in various contexts. The kinetics and mechanisms of reactions involving methoxyphenyl thionocarbonates with amines have been studied, which could shed light on the reactivity of the methoxy and amino groups in this compound . Additionally, the catalytic amination of 1-methoxy-2-propanol over nickel-on-silica catalysts provides a direct example of how the amination reaction could be applied to synthesize the amine group in the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be deduced from the properties of structurally related compounds. For instance, the study of a nitrogen analog of stilbene as a melanin production inhibitor indicates that methoxy-substituted amines can have significant biological activity, which might also be true for this compound . The solubility and redox properties of a polyphenylenevinylene derivative with a triarylamine pendant group suggest that the methoxy and amino groups can influence the solubility and redox behavior of related compounds .
Relevant Case Studies
While the provided papers do not include case studies directly related to this compound, they do offer insights into the synthesis and properties of similar compounds. For example, the chemoselective synthesis of pyrroles and the catalytic amination of alcohols are relevant to the synthesis of amines and could serve as case studies for the synthesis of this compound. Additionally, the inhibition of melanin production by a methoxy-substituted amine could be considered a case study for the potential biological activity of the compound of interest.
Aplicaciones Científicas De Investigación
Synthesis of L-phenylalanine Derivatives
1-Methoxy-3-phenylpropan-2-amine serves as an intermediate in the synthesis of L-phenylalanine derivatives. It is prepared through the methyl-esterification of L-phenylalanine and further activated via triphosgene. The process yields four L-phenylalanine derivatives with a high yield of 90.7% to 94.2% (Gao Yu-hu, 2014).
Amination of 1-methoxy-2-propanol
The compound is also significant in the catalytic amination of 1-methoxy-2-propanol, demonstrating the potential to produce 2-amino-1-methoxypropane with over 90% selectivity. This process involves a commercial nickel-on-silica catalyst and yields several by-products, including methoxyacetone and dialkylated compounds (V. A. Bassili & A. Baiker, 1990).
O-Demethylation Study
Research on this compound includes its in vitro O-demethylation. Rabbit liver homogenates were found to biotransform this amine into its monophenolic metabolites, which are enriched in their S enantiomers. This study provides insights into the metabolic pathways and potential biological activities of this compound (J. Zweig & N. Castagnoli, 1977).
Dynamic Kinetic Resolution
Another application includes the dynamic kinetic resolution of 2-Phenylpropanal derivatives to yield β-chiral primary amines. This process employs omega-transaminases and has been shown to enhance the optical purity of the resulting chiral amine, allowing access to both the (R)- and (S)-enantiomers (C. Fuchs et al., 2014).
N-Hydroxylation Research
The N-hydroxylation of this compound by rabbit liver microsomes has also been studied. This research provides insights into the metabolic pathways and enzymatic interactions with this compound (J. Gal, L. Gruenke & N. Castagnoli, 1975).
Safety and Hazards
Propiedades
IUPAC Name |
1-methoxy-3-phenylpropan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZIHZPDHJBQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72296-90-3 |
Source


|
| Record name | 1-methoxy-3-phenylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2530355.png)

![1-Phenyl-3-[3-(pyrrolidinylsulfonyl)phenyl]pyrazole-4-carbaldehyde](/img/structure/B2530363.png)




![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B2530369.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one](/img/structure/B2530371.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2530373.png)
![5-bromo-N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2530375.png)

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2530377.png)
![N-methyl-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide](/img/structure/B2530378.png)